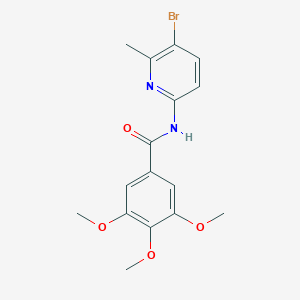![molecular formula C18H12BrF2NO2 B278370 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide](/img/structure/B278370.png)
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide, also known as BDF-589, is a novel anticancer agent that has gained attention in recent years due to its potential as a therapeutic agent for various types of cancer. BDF-589 is a synthetic compound that belongs to the class of naphthoquinone derivatives.
Mecanismo De Acción
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer progression. It inhibits the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of cell survival, proliferation, and inflammation. This compound also inhibits the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. Additionally, this compound induces the expression of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and survivin, while promoting the expression of pro-apoptotic proteins such as Bax and caspases. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, the use of this compound in lab experiments is limited by its low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, this compound has been found to induce cytotoxicity in normal cells at high doses, which may limit its clinical application.
Direcciones Futuras
Future research on 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide should focus on improving its pharmacokinetic properties and reducing its toxicity to normal cells. Moreover, the combination of this compound with other anticancer agents should be explored to enhance its therapeutic efficacy. Additionally, the molecular mechanisms underlying the anticancer effects of this compound should be further elucidated to identify new targets for cancer therapy.
Conclusion:
In conclusion, this compound is a promising anticancer agent that has shown potent anticancer activity in various cancer cell lines. Its mechanism of action involves the inhibition of multiple signaling pathways involved in cancer progression. This compound has the potential to be used as a therapeutic agent for various types of cancer, either alone or in combination with other anticancer agents. Further research is needed to fully understand the molecular mechanisms underlying its anticancer effects and to improve its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. Moreover, this compound has been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
Fórmula molecular |
C18H12BrF2NO2 |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H12BrF2NO2/c19-14-8-4-5-11-12(14)6-3-7-13(11)17(23)22-15-9-1-2-10-16(15)24-18(20)21/h1-10,18H,(H,22,23) |
Clave InChI |
NMCWVHMMLVAFCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)